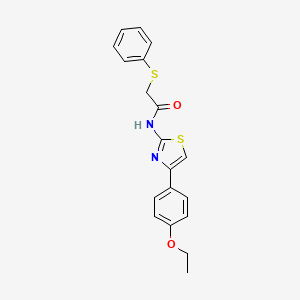

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a thiazole-based acetamide derivative featuring a 4-ethoxyphenyl substituent at the thiazole C4 position and a phenylthio group at the acetamide moiety. The ethoxy group may enhance lipophilicity compared to methoxy analogs, while the phenylthio substituent could influence electronic properties and binding interactions .

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S2/c1-2-23-15-10-8-14(9-11-15)17-12-25-19(20-17)21-18(22)13-24-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNBNWKZJPPNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic or basic conditions.

Substitution Reactions: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Acetamide Formation: The final step involves the formation of the acetamide group by reacting the thiazole derivative with phenylthioacetic acid under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide with similar compounds:

Key Observations:

- Substituent Effects on Melting Points: Bulky groups (e.g., methoxyphenylpiperazine in ) correlate with higher melting points (>300°C), while thioxo or flexible alkyl chains (e.g., ethoxy) may reduce thermal stability .

- Molecular Weight and Solubility: The target compound’s estimated molecular weight (~388.5) is lower than triazole derivatives (), suggesting better solubility than bulkier analogs .

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound belonging to the thiazole family, recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, an ethoxyphenyl group, and a phenylthioacetamide moiety. The synthesis typically involves several key steps:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.

- Introduction of the Ethoxyphenyl Group : Electrophilic aromatic substitution reactions are commonly used for this purpose.

- Formation of the Phenylthioacetamide Moiety : This involves reacting phenylthiol with acetamide derivatives under controlled conditions.

The biological activity of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes.

- Induction of Apoptosis : It has been observed to promote apoptotic pathways in cancer cells, which is crucial for anticancer activity.

Antimicrobial Properties

Research indicates that N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide exhibits significant antimicrobial activity against various pathogens. The compound's efficacy was evaluated using standard assays, showing promising results against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have reported on the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies on A549 (lung cancer) and C6 (glioma) cell lines demonstrated that the compound induces cytotoxic effects and promotes apoptosis through caspase activation pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 25 | Apoptosis via caspase activation |

| C6 | 30 | Induction of DNA damage |

Case Studies

- Study on Anticancer Mechanisms : A study published in 2014 explored various thiazole derivatives, including N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide, showing that these compounds can direct tumor cells towards apoptosis .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial efficacy against resistant strains, demonstrating that the compound significantly reduced bacterial growth in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.